Cas no 1423025-55-1 (1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride)

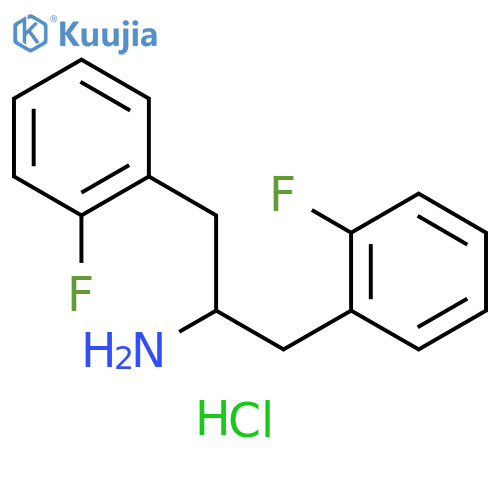

1423025-55-1 structure

商品名:1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride

CAS番号:1423025-55-1

MF:C15H16ClF2N

メガワット:283.74405002594

CID:4598084

1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride

-

- インチ: 1S/C15H15F2N.ClH/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17;/h1-8,13H,9-10,18H2;1H

- InChIKey: ODVMNQIWNCYEDQ-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1F)C(N)CC1C=CC=CC=1F.Cl

1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-114543-0.1g |

1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |

1423025-55-1 | 95% | 0.1g |

$257.0 | 2023-06-09 | |

| Enamine | EN300-114543-0.5g |

1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |

1423025-55-1 | 95% | 0.5g |

$579.0 | 2023-06-09 | |

| 1PlusChem | 1P01A26K-10g |

1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |

1423025-55-1 | 95% | 10g |

$4006.00 | 2024-06-20 | |

| 1PlusChem | 1P01A26K-2.5g |

1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |

1423025-55-1 | 95% | 2.5g |

$1853.00 | 2025-03-04 | |

| 1PlusChem | 1P01A26K-5g |

1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |

1423025-55-1 | 95% | 5g |

$2716.00 | 2025-03-04 | |

| A2B Chem LLC | AV48204-250mg |

1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride |

1423025-55-1 | 95% | 250mg |

$422.00 | 2024-04-20 | |

| A2B Chem LLC | AV48204-5g |

1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride |

1423025-55-1 | 95% | 5g |

$2301.00 | 2024-04-20 | |

| A2B Chem LLC | AV48204-2.5g |

1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride |

1423025-55-1 | 95% | 2.5g |

$1566.00 | 2024-04-20 | |

| Enamine | EN300-114543-1.0g |

1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |

1423025-55-1 | 95% | 1g |

$743.0 | 2023-06-09 | |

| A2B Chem LLC | AV48204-50mg |

1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride |

1423025-55-1 | 95% | 50mg |

$219.00 | 2024-04-20 |

1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1423025-55-1 (1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量